Cas no 51292-41-2 (Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate)

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate is a brominated pyrazole derivative with applications in pharmaceutical and agrochemical research. The compound features a reactive 4-bromo substituent on the pyrazole ring, enabling further functionalization through cross-coupling or nucleophilic substitution reactions. The ethyl propanoate moiety enhances solubility in organic solvents, facilitating synthetic modifications. This intermediate is valued for its versatility in constructing heterocyclic scaffolds, particularly in the development of biologically active molecules. Its stability under standard storage conditions and well-defined reactivity profile make it a practical choice for medicinal chemistry and material science applications. The product is typically supplied with high purity, ensuring reliable performance in synthetic workflows.
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate structure
51292-41-2 structure
Product Name:Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
CAS No:51292-41-2
MF:C8H11BrN2O2
MW:247.089141130447
MDL:MFCD08701059
CID:4714864
Update Time:2025-06-07

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
    • VBOJPCJNZNNSHL-UHFFFAOYSA-N
    • ethyl 2-(4-bromopyrazol-1-yl)propanoate
    • T0352
    • 1H-pyrazole-1-acetic acid, 4-bromo-alpha-methyl-, ethyl ester
    • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
    • MDL: MFCD08701059
    • Inchi: 1S/C8H11BrN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
    • InChI Key: VBOJPCJNZNNSHL-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)C(C(=O)OCC)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Topological Polar Surface Area: 44.1

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate Pricemore >>

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